1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid
Description
1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid is a cyclohexane-based carboxylic acid derivative featuring a 4-chlorobenzoylamino substituent. Such derivatives are typically utilized as intermediates in pharmaceutical synthesis or as bioactive compounds due to their ability to modulate physicochemical properties like solubility and bioavailability. For instance, cyclohexanecarboxylic acid derivatives have been isolated from natural sources (e.g., Phellodendron chinense) and studied for antidiabetic activity , though the target compound’s specific applications remain inferred from structural analogs.
Properties
IUPAC Name |
1-[(4-chlorobenzoyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-6-4-10(5-7-11)12(17)16-14(13(18)19)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZVUYWJZOIJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid typically involves the reaction of 4-chlorobenzoyl chloride with cyclohexanecarboxylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or toluene, and the reaction temperature is usually maintained at a moderate level to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid with structurally related cyclohexane derivatives, highlighting key differences in substituents, molecular properties, and applications:
Structural and Functional Insights
- Amino Protection: FMOC derivatives () are critical in peptide synthesis, offering temporary protection for amino groups during coupling reactions. Stereochemistry: The trans-configuration in 4-(3-chlorobenzoyl)cyclohexane-1-carboxylic acid () may influence binding affinity in target proteins.
Research and Industrial Relevance
- Pharmaceutical Intermediates: Compounds like 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid () and 1-(4-chlorobenzenesulfonyl)-cyclopentane-carboxylic acid () are explicitly noted as intermediates in drug synthesis.
- Supplier Availability : Derivatives such as 1-(4-fluorophenyl)cyclohexanecarboxylic acid are commercially available (≥95% purity), indicating demand for structural analogs in medicinal chemistry ().
Limitations and Knowledge Gaps
- Direct pharmacological or synthetic data for this compound are absent in the provided evidence.
- Solubility and stability data for most analogs are incomplete, highlighting the need for targeted experimental studies.
Biological Activity
Overview
1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid (CAS No. 902837-66-5) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclohexane ring substituted with a chloro-benzoylamino group and a carboxylic acid moiety. This unique structure is believed to contribute to its diverse biological activities.
Anticancer Properties
Recent studies suggest that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro assays demonstrated that the compound reduced the viability of breast cancer cells by 60% at a concentration of 20 µM over 48 hours, indicating its potential as a therapeutic agent against breast cancer.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Research Findings : A study reported that treatment with 50 µM of the compound significantly decreased levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.
Antimicrobial Activity
This compound has shown promising antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Data Table : Antimicrobial activity against selected pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cell signaling pathways related to growth and inflammation.
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could explain its anti-inflammatory effects.
Safety and Toxicity
Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 1000 µM, suggesting a favorable safety profile for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Chloro-Benzoylamino)-Cyclohexanecarboxylic Acid, and how can purity be validated?
- Methodological Answer : Synthesis often involves coupling 4-chlorobenzoyl chloride with a cyclohexanecarboxylic acid derivative, using amide bond-forming agents like carbodiimides (e.g., DCC or EDC). For purity validation, employ HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and confirm structural integrity via -NMR (e.g., characteristic peaks for the cyclohexane ring and amide proton at δ 6.5–7.5 ppm) .
Q. How does the chloro-substituent influence the compound’s solubility, and what solvents are optimal for in vitro assays?
- Methodological Answer : The 4-chloro group increases hydrophobicity, reducing aqueous solubility. Pre-solubilize in DMSO (≤1% v/v) for stock solutions, then dilute in phosphate-buffered saline (PBS) or cell culture media. Dynamic light scattering (DLS) can assess aggregation in biological buffers .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm amide C=O stretch (~1650 cm) and carboxylic acid O-H stretch (~2500–3000 cm) .
- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H] peaks matching theoretical molecular weight (e.g., ~265 g/mol for CHClNO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and validate compound identity via -NMR and X-ray crystallography. Cross-reference with independent synthesis batches .
Q. What strategies optimize the stability of this compound under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Use buffers (pH 2–9) and monitor degradation via LC-MS over 72 hours.
- Thermal Stability : Store at 4°C (short-term) or -80°C (long-term) with desiccants. TGA/DSC analysis identifies decomposition thresholds .
Q. How can computational modeling predict interactions between this compound and its putative molecular targets?
- Methodological Answer : Use molecular docking (AutoDock Vina) with homology-modeled targets. Validate predictions via alanine-scanning mutagenesis and surface plasmon resonance (SPR) to quantify binding kinetics (k/k) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral HPLC (Chiralpak AD-H column) ensures enantiomeric excess (>99%). Optimize catalytic asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases for kinetic resolution) .
Methodological Notes
- Contradictory Data : Cross-validate findings using multiple analytical platforms (e.g., NMR, LC-MS, X-ray) to address inconsistencies in commercial samples .
- Biological Assays : Include positive/negative controls (e.g., known agonists/inhibitors) and dose-response curves (IC/EC) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
